molecular formula C15H20ClNO3 B1630959 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride CAS No. 52763-21-0

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride

Cat. No.: B1630959
CAS No.: 52763-21-0
M. Wt: 297.78 g/mol
InChI Key: UQOMEAWPKSISII-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C15H19NO3·HCl. It is a white crystalline powder that is soluble in water, alcohol, and ether. This compound is used as a building block in the synthesis of various receptor agonists and antagonists, and it has applications in the fields of chemistry, biology, and medicine .

Mechanism of Action

Biochemical Pathways

It’s known that the compound has been used in the synthesis of chromeno[3,4-c]pyridin-5-ones , which suggests it may influence related biochemical pathways.

Result of Action

It’s known that the compound has been used as a building block for the syntheses of receptor agonists and antagonists , suggesting it may have potential effects on cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride can be synthesized through the esterification of 1-benzyl-3-piperidone with ethyl chloroformate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves dissolving 1-benzyl-3-piperidone in a suitable solvent, such as acetone, and adding ethyl chloroformate dropwise while maintaining the temperature at 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is used in scientific research for the synthesis of receptor agonists and antagonists. It serves as a building block for the development of compounds that target specific receptors in the body, such as serotonin receptors.

In addition to its use in medicinal chemistry, the compound is also employed in the synthesis of chromeno[3,4-c]pyridin-5-ones, which are important intermediates in the development of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-ethoxycarbonyl-4-piperidone hydrochloride
  • Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride
  • Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate

Uniqueness

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is unique due to its specific structure, which allows it to serve as a versatile building block in the synthesis of various receptor agonists and antagonists. Its ability to undergo multiple types of chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

52763-21-0

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydron;chloride

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H

InChI Key

UQOMEAWPKSISII-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl

Canonical SMILES

[H+].CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.[Cl-]

52763-21-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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